(R)-2-Amino-1,1,2-triphenylethanol

Catalog No.
S1534102
CAS No.
79868-79-4
M.F
C20H19NO
M. Wt
289.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-Amino-1,1,2-triphenylethanol

CAS Number

79868-79-4

Product Name

(R)-2-Amino-1,1,2-triphenylethanol

IUPAC Name

(2R)-2-amino-1,1,2-triphenylethanol

Molecular Formula

C20H19NO

Molecular Weight

289.4 g/mol

InChI

InChI=1S/C20H19NO/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,22H,21H2/t19-/m1/s1

InChI Key

ZQNFUXDRYQQYAQ-LJQANCHMSA-N

SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N

(R)-2-Amino-1,1,2-triphenylethanol, also known as (R)-α-Amino-α-(2-hydroxy-3,5-diphenylphenyl)methanol, is a valuable chiral compound with several applications in scientific research [, ]. Its unique properties, including chirality, good solubility, and high stability, make it a versatile tool for researchers in various fields.

Chiral Auxiliary in Asymmetric Synthesis

One of the most prominent applications of (R)-2-Amino-1,1,2-triphenylethanol is as a chiral auxiliary in asymmetric synthesis [, ]. Asymmetric synthesis allows for the production of enantiomerically pure compounds, which are crucial for many drugs and other pharmaceuticals. (R)-2-Amino-1,1,2-triphenylethanol can be incorporated into a reaction scheme to introduce chirality to a substrate molecule. After the reaction, the chiral auxiliary can be removed to obtain the desired enantiopure product [].

Here are some examples of how (R)-2-Amino-1,1,2-triphenylethanol is used in asymmetric synthesis:

  • Synthesis of β-hydroxy ketones []
  • Enantioselective aldol reactions []
  • Asymmetric hydrogenation reactions []

Starting Material for Drug Discovery

(R)-2-Amino-1,1,2-triphenylethanol can also serve as a starting material for the synthesis of new drugs and drug candidates [, ]. Its structure can be modified to introduce various functional groups, leading to novel compounds with potential therapeutic properties. Researchers can exploit the chiral nature of (R)-2-Amino-1,1,2-triphenylethanol to create drugs that target specific biological targets.

(R)-2-Amino-1,1,2-triphenylethanol is a chiral amino alcohol with the molecular formula C20_{20}H19_{19}NO. This compound features a secondary hydroxyl group and an amino group, making it a significant structure in organic chemistry due to its potential for enantioselective synthesis and applications in various fields. The presence of three phenyl groups contributes to its unique steric and electronic properties, which can influence its reactivity and biological activity.

  • Nucleophilic Substitution Reactions: The amino group can act as a nucleophile in substitution reactions with alkyl halides.
  • Formation of Amides: The amino group can react with carboxylic acids to form amides, which are important in medicinal chemistry.
  • Alcohol Reactions: The hydroxyl group can undergo dehydration to form alkenes or can participate in esterification reactions with acids.

These reactions highlight the compound's versatility as a building block in organic synthesis.

(R)-2-Amino-1,1,2-triphenylethanol exhibits notable biological activity, particularly as a chiral ligand in asymmetric synthesis. Its ability to influence the stereochemistry of reactions makes it valuable in the development of pharmaceuticals. Additionally, compounds structurally related to (R)-2-Amino-1,1,2-triphenylethanol have been studied for their potential anti-cancer and anti-inflammatory properties. Research indicates that such compounds can modulate biological pathways by interacting with specific receptors or enzymes.

Several methods have been developed for the synthesis of (R)-2-Amino-1,1,2-triphenylethanol:

  • Enantioselective Reduction: Starting from ketones or aldehydes, enantioselective reduction using chiral catalysts can yield optically pure forms of this compound.
  • Allylamine Reaction: The reaction of allylamine with suitable aromatic compounds has been shown to produce (R)-2-Amino-1,1,2-triphenylethanol efficiently .
  • Asymmetric Synthesis: Utilizing chiral auxiliaries or catalysts in the synthesis process can enhance the enantioselectivity and yield of the desired product.

These methods illustrate the compound's accessibility for research and industrial applications.

(R)-2-Amino-1,1,2-triphenylethanol finds applications in various domains:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of various drugs due to its chiral nature.
  • Catalysis: The compound is used as a ligand in asymmetric catalysis, facilitating the production of enantiomerically pure compounds.
  • Material Science: Its unique structural properties make it a candidate for developing new materials with specific functionalities.

Studies on (R)-2-Amino-1,1,2-triphenylethanol often focus on its interactions with biological targets:

  • Enzyme Inhibition: Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways.
  • Receptor Binding: Interaction studies indicate that (R)-2-Amino-1,1,2-triphenylethanol may bind selectively to specific receptors, influencing cellular responses.

These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action.

Several compounds share structural similarities with (R)-2-Amino-1,1,2-triphenylethanol. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
2-Amino-1,1-diphenylethanolSimilar amino alcohol structureLacks one phenyl group; simpler steric hindrance
2-Piperidino-1,1,2-triphenylethanolContains piperidine ringDifferent nitrogen configuration affects reactivity
3-Amino-1-(4-methylphenyl)propan-1-olDifferent chain lengthExhibits different biological activities

The unique combination of three phenyl groups in (R)-2-Amino-1,1,2-triphenylethanol distinguishes it from these similar compounds by influencing its physical properties and reactivity patterns. This uniqueness is crucial for its applications in asymmetric synthesis and medicinal chemistry.

XLogP3

3.1

Dates

Modify: 2023-08-15

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